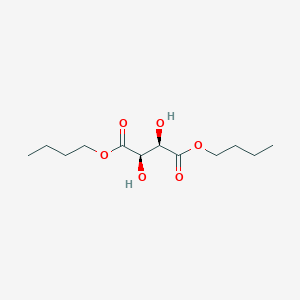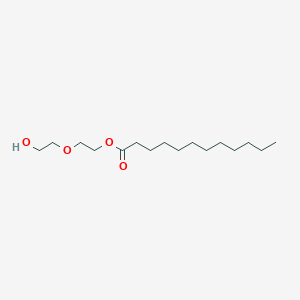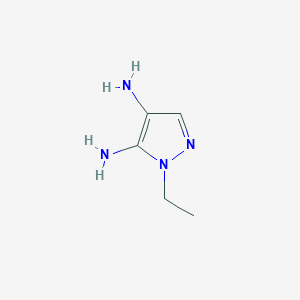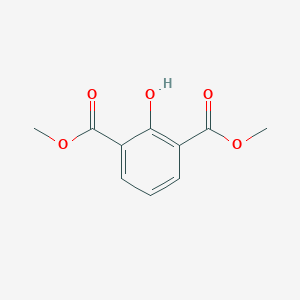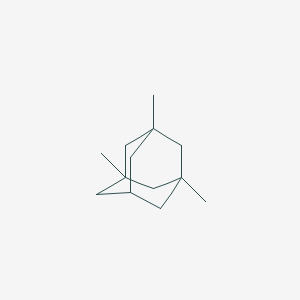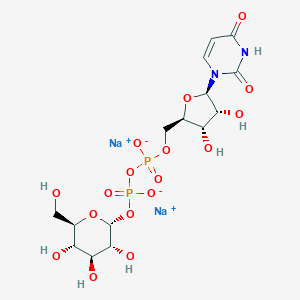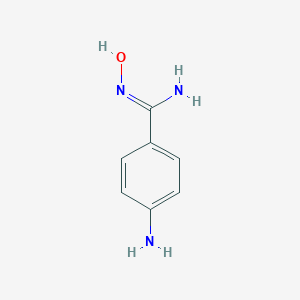
Flurithromycin
Übersicht
Beschreibung
Flurithromycin is a second-generation macrolide antibiotic. It is a fluorinated derivative of erythromycin A, which enhances its stability in acidic environments. This characteristic allows this compound to survive the digestive process more effectively, resulting in higher serum levels and more efficacious elimination of susceptible bacteria .
Wissenschaftliche Forschungsanwendungen
Flurithromycin has a broad spectrum of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of macrolide antibiotics under various conditions.
Biology: It is employed to investigate the mechanisms of bacterial resistance and the efficacy of new antibacterial agents.
Safety and Hazards
The safety data sheet for Flurithromycin suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken, including moving the victim into fresh air, washing off with soap and plenty of water, rinsing with pure water, and consulting a doctor . The risk or severity of methemoglobinemia can be increased when this compound is combined with certain other substances .
Wirkmechanismus
Flurithromycin exerts its effects by targeting the bacterial ribosome, a crucial component of the protein synthesis machinery. Specifically, it binds to the 50S subunit of the ribosome, leading to a blockade in the translocation step of protein synthesis. This inhibition prevents the bacteria from synthesizing essential proteins, ultimately leading to their death .
Biochemische Analyse
Biochemical Properties
Flurithromycin interacts with various enzymes and proteins in biochemical reactions. It is more tolerant of acidic environments than erythromycin, which means more this compound survives the digestion process, resulting in higher serum levels . This leads to more efficacious elimination of susceptible bacteria, including Staphylococcus aureus and Streptococcus pyogenes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. For instance, it has been found to be an effective inhibitor of protein synthesis in Haemophilus influenzae . The presence of serum can increase or decrease the duration of the post-antibiotic effect (PAE), depending on the strain being analyzed .
Molecular Mechanism
Like other macrolide antibiotics, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce a post-antibiotic effect (PAE) that ranges from 0–25 hours for all strains tested . The presence of serum can increase or decrease the duration of the PAE, depending on the strain being analyzed .
Metabolic Pathways
Like other macrolides, it is likely to interact with various enzymes and cofactors in the body .
Vorbereitungsmethoden
Flurithromycin can be synthesized through several methods. One common approach involves the fluorination of erythromycin derivatives. Specifically, 8,9-anhydroerythromycin 6,9-hemiacetals or their N-oxide derivatives are reacted with a carboxylic acid and an N-F fluorinating agent
Analyse Chemischer Reaktionen
Flurithromycin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This reaction can target the carbonyl groups in the structure.
Substitution: This reaction can involve the replacement of functional groups with others, such as halogens.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. The major products formed from these reactions depend on the specific conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Flurithromycin is unique among macrolide antibiotics due to its fluorinated structure, which enhances its stability in acidic environments. Similar compounds include:
Erythromycin: The parent compound from which this compound is derived.
Azithromycin: Another macrolide antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Clarithromycin: A macrolide antibiotic with improved acid stability compared to erythromycin but less so than this compound
This compound’s enhanced stability and higher serum levels make it a more effective option for treating certain bacterial infections compared to its counterparts.
Eigenschaften
IUPAC Name |
(3R,4S,5S,6R,7R,9S,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-9-fluoro-7,12,13-trihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H66FNO13/c1-14-24-37(10,46)29(42)21(5)28(41)34(7,38)17-35(8,45)31(52-33-26(40)23(39(11)12)15-18(2)48-33)19(3)27(20(4)32(44)50-24)51-25-16-36(9,47-13)30(43)22(6)49-25/h18-27,29-31,33,40,42-43,45-46H,14-17H2,1-13H3/t18-,19+,20-,21+,22+,23+,24-,25+,26-,27+,29-,30+,31-,33+,34+,35-,36-,37-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOEUHCONYHZURQ-HNUBZJOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)O)(C)F)C)O)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H66FNO13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40905085 | |
| Record name | Flurithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
82664-20-8 | |
| Record name | Flurithromycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82664-20-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flurithromycin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082664208 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flurithromycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Flurithromycin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40905085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Erythromycin, 8-fluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FLURITHROMYCIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56C9DTE69V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Flurithromycin?
A: this compound, like other macrolides, exerts its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. [] This binding inhibits bacterial protein synthesis, ultimately leading to bacteriostatic activity. []
Q2: What is the molecular formula and weight of this compound?
A: this compound's molecular formula is C37H66FNO13 and its molecular weight is 747.9 g/mol. []
Q3: What spectroscopic data is available for this compound?
A: this compound's structure has been confirmed through UV, IR, NMR, and MS spectroscopy. [] Notably, NMR and HPLC studies indicate the presence of ketonic-hemiketalic equilibrium, a characteristic also observed in this compound A. []
Q4: How stable is this compound under different conditions?
A4: Based on the provided research papers, there is no information available regarding this compound's catalytic properties and applications or its use in computational chemistry and modeling.
Q5: How does the fluorination at the 8-position of Erythromycin affect this compound's activity?
A: The introduction of fluorine at the 8-position in this compound enhances its stability compared to Erythromycin. [] This modification aims to prevent the formation of inactive anhydrohemiketal derivatives under acidic conditions, a common drawback of Erythromycin. []
Q6: Are there specific formulation strategies employed to enhance this compound's stability or bioavailability?
A: this compound is often administered as this compound ethylsuccinate, an ester prodrug that improves oral absorption. [] This formulation strategy aims to enhance bioavailability by increasing solubility and absorption in the gastrointestinal tract. []
A6: The provided research papers do not provide specific details regarding SHE regulations for this compound.
Q7: What is the absorption profile of this compound?
A: Food does not significantly affect the absorption of this compound. [] Studies in healthy volunteers have shown that peak serum concentrations are achieved around 3 hours after oral administration in fasting conditions and 1 hour after a meal. []
Q8: How well does this compound penetrate different tissues?
A: this compound demonstrates good tissue penetration. [] Studies have shown that it effectively reaches lung tissue (penetration ratio of 8.3), bone (3.6), tonsils (tissue/serum ratio of 2:1), and female genital tissues. [, , ]
Q9: What is the elimination half-life of this compound?
A: The serum half-life of this compound is approximately 4 hours. []
Q10: What is the spectrum of activity of this compound?
A: this compound exhibits potent in vitro activity against a range of Gram-positive bacteria, including Streptococcus pneumoniae, Streptococcus pyogenes, and Staphylococcus aureus. [, ] It also shows activity against some Gram-negative bacteria like Haemophilus influenzae and anaerobic bacteria, particularly those associated with periodontal diseases. [, , ]
Q11: Has this compound demonstrated efficacy in clinical settings?
A: Clinical studies have indicated that this compound is effective in treating various infections, including respiratory tract infections (acute and chronic pharyngitis/tonsillitis, rhinosinusitis, otitis), periodontal diseases, and lower respiratory tract bacterial infections. [, , , , ]
Q12: Does this compound possess any intracellular activity?
A: this compound demonstrates intracellular activity against susceptible Staphylococcus aureus strains within human monocytes. [] It exhibits both bacteriostatic and bactericidal activity in this intracellular environment, highlighting its potential in treating intracellular infections. []
Q13: What are the known mechanisms of resistance to this compound?
A: Resistance to this compound can arise from mutations in ribosomal RNA or methylation of the 23S rRNA target site. [, , ] These mechanisms are similar to those observed with other macrolides. [, , ]
Q14: Does cross-resistance exist between this compound and other macrolides?
A: Cross-resistance can occur between this compound and other macrolides, particularly those belonging to the 14- and 15-membered ring classes. [, , ] This cross-resistance is often associated with the MLS_B phenotype, which confers resistance to macrolides, lincosamides, and streptogramin B antibiotics. [, , ]
A14: The provided research papers do not offer detailed information about the toxicity and safety profile of this compound, drug delivery and targeting strategies, or specific biomarkers and diagnostics related to its use.
Q15: What analytical methods are used to determine this compound concentrations?
A: Microbiological assays are commonly employed to determine this compound concentrations in serum and tissues. [, , ] These methods offer sensitivity and specificity in quantifying the drug levels in biological samples. [, , ]
A15: The provided research papers do not provide information on the environmental impact of this compound, its degradation pathway, dissolution and solubility properties, analytical method validation, or quality control measures.
A15: The provided research papers do not contain details about this compound's potential for immunogenicity, its interactions with drug transporters or metabolizing enzymes, or its biocompatibility and biodegradability.
A15: The provided research papers do not offer information on alternative antibiotics to this compound, recycling and waste management practices related to the drug, or specific research infrastructure and resources dedicated to this compound research.
Q16: When was this compound first discovered and introduced?
A: this compound was first isolated from a blocked mutant of Streptomyces erythraeus ATCC 31772, a strain known to produce Erythromycin. [] While the exact timeline of its discovery isn't specified in the provided papers, it emerged as a promising new macrolide in the late 20th century. []
Q17: Are there any synergistic interactions between this compound and other drugs?
A: this compound exhibits synergistic interactions with other antibiotics, particularly beta-lactams like Ampicillin and proton-pump inhibitors like Lansoprazole and Omeprazole, against certain bacterial species. [, ] These synergistic effects can enhance the overall antibacterial activity and potentially improve treatment outcomes. [, ] For instance, the combination of this compound and proton-pump inhibitors shows promise in treating Helicobacter pylori infections. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



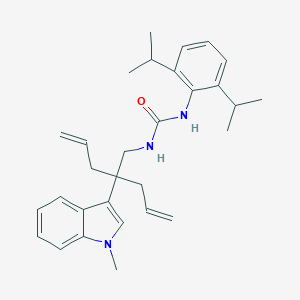

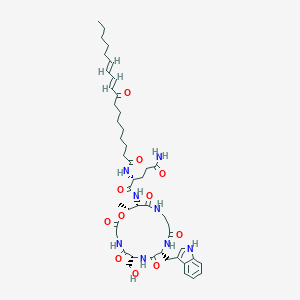
![4'-(Hydroxymethyl)[1,1'-biphenyl]-4-carbonitrile](/img/structure/B123893.png)
